1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 898435-95-5
VCID: VC4277476
InChI: InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC
Molecular Formula: C11H12N4OS2
Molecular Weight: 280.36

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

CAS No.: 898435-95-5

Cat. No.: VC4277476

Molecular Formula: C11H12N4OS2

Molecular Weight: 280.36

* For research use only. Not for human or veterinary use.

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea - 898435-95-5

Specification

CAS No. 898435-95-5
Molecular Formula C11H12N4OS2
Molecular Weight 280.36
IUPAC Name 1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Standard InChI InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16)
Standard InChI Key NZVYXVBZEYIXKR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea systematically describes the compound’s structure:

  • 1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • 5-(Methylthio) substituent: A methylsulfanyl (-S-CH₃) group at position 5 of the thiadiazole ring.

  • 2-Urea linkage: A urea group (-NH-C(=O)-NH-) connecting the thiadiazole ring to a p-tolyl (4-methylphenyl) aromatic system.

The molecular formula is C₁₂H₁₃N₅OS₂, with a molecular weight of 323.41 g/mol .

Structural Representation and Key Descriptors

The SMILES notation for the compound is CNC(=O)NC1=NN=C(S1)SCc2ccc(cc2)C, highlighting the connectivity of the thiadiazole-urea-p-tolyl system. The InChIKey IHVNMMQCYLOLEE-UHFFFAOYSA-N (derived from analog data) provides a unique identifier for chemical databases .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₃N₅OS₂
Molecular Weight323.41 g/mol
Topological Polar Surface121 Ų (estimated)
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors5 (urea O, thiadiazole N/S atoms)
Lipophilicity (LogP)~2.8 (calculated)

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is reported, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazides with carbon disulfide under basic conditions to form 2-amino-5-substituted-1,3,4-thiadiazoles .

  • Urea Coupling: Reaction of the 2-amino-thiadiazole intermediate with p-tolyl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .

For this compound, the synthetic pathway likely involves:

  • Step 1: Synthesis of 5-(methylthio)-1,3,4-thiadiazol-2-amine from methylthioacetic acid thiosemicarbazide and CS₂.

  • Step 2: Condensation with p-tolyl isocyanate to install the urea moiety .

Spectroscopic Characterization

Key analytical data for structurally related compounds provide insights into expected properties:

Infrared Spectroscopy (IR)

  • Urea C=O Stretch: Strong absorption at ~1680–1720 cm⁻¹ .

  • Thiadiazole Ring Vibrations: Bands at ~1550 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-S) .

  • Methylthio Group: C-S stretch at ~680–720 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 3H, p-tolyl CH₃)

    • δ 2.50 (s, 3H, S-CH₃)

    • δ 7.15–7.45 (m, 4H, p-tolyl aromatic protons)

    • δ 8.90–9.20 (br s, 2H, urea NH groups)

  • ¹³C NMR:

    • δ 21.4 (p-tolyl CH₃)

    • δ 167.8 (urea carbonyl)

    • δ 158–162 (thiadiazole C=N carbons)

Mass Spectrometry

  • LC-MS (ESI+): m/z 324.1 [M+H]⁺ (calculated 323.41) .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: Poor (<0.1 mg/mL) due to high lipophilicity (LogP ~2.8) .

  • Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via thiadiazole ring opening .

Anticonvulsant Activity

  • Mechanism: Modulation of GABAₐ receptors and voltage-gated ion channels .

  • Efficacy: Analogous compounds show 66–80% seizure protection in maximal electroshock (MES) models at 100 mg/kg .

Antimicrobial Properties

  • Mycobacterial Inhibition: Thiadiazole-ureas demonstrate MIC values of 2–16 μg/mL against M. tuberculosis H37Rv .

  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the aryl urea enhance activity .

Computational and Molecular Modeling Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal:

  • Binding to GABAₐ: Hydrogen bonding between urea NH and α₁-subunit residues (Asn60, Tyr62) with binding energies of −8.2 to −9.6 kcal/mol .

  • Tuberculosis Target (InhA): Thiadiazole ring π-stacking with NAD⁺ binding pocket (PDB: 4TZK) .

ADMET Predictions

  • Blood-Brain Barrier Permeation: High probability (0.89) due to moderate LogP and polar surface area <140 Ų .

  • CYP450 Inhibition: Moderate risk of inhibiting CYP3A4 (IC₅₀ ~15 μM estimated).

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for CNS-targeted drugs .

  • Antitubercular Agents: Structural analogs are under investigation as InhA inhibitors .

Material Science

  • Ligand Design: Thiadiazole-urea motifs show potential in coordinating transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Urea coupling reactions often require excess isocyanate (1.5–2 eq) and prolonged reaction times .

  • Purification Difficulties: Silica gel chromatography frequently needed due to byproduct formation.

Research Priorities

  • In Vivo Toxicity Profiling: Acute toxicity studies (LD₅₀ determination) in rodent models.

  • Formulation Development: Nanoencapsulation strategies to improve aqueous solubility.

  • Target Validation: CRISPR-Cas9 screening to identify novel biological targets.

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